

# Spectroscopic Characterization of Furfuryl Palmitate: A Technical Guide

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## Compound of Interest

Compound Name: *Furfuryl palmitate*

Cat. No.: *B1240702*

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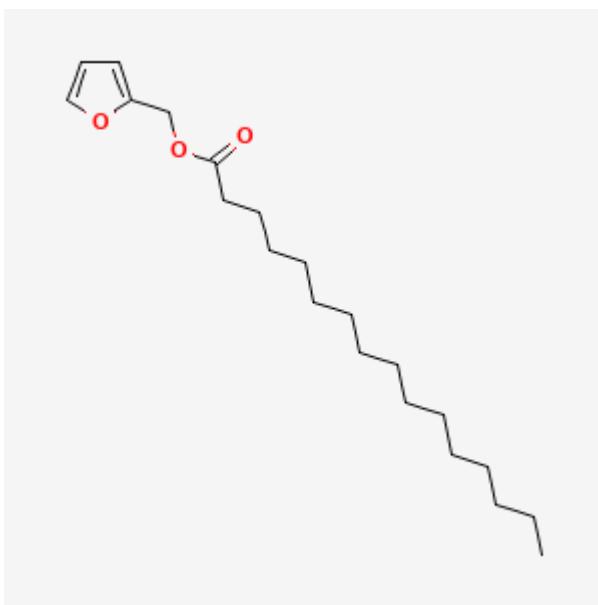
## Abstract

**Furfuryl palmitate**, the ester of furfuryl alcohol and palmitic acid, is a molecule of interest in various fields, including cosmetics and drug development, due to its antioxidant properties. A thorough understanding of its chemical structure is paramount for its application and quality control. This technical guide provides a comprehensive overview of the spectroscopic characterization of **furfuryl palmitate** (furan-2-ylmethyl hexadecanoate), focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document presents predicted and literature-derived data, outlines detailed experimental protocols for obtaining such data, and offers an interpretation of the spectral features.

## Chemical Structure

IUPAC Name: furan-2-ylmethyl hexadecanoate Molecular Formula: C<sub>21</sub>H<sub>36</sub>O<sub>3</sub>

Molecular Weight: 336.5 g/mol



## Spectroscopic Data

The following tables summarize the expected spectroscopic data for **furfuryl palmitate**. The NMR and IR data are predicted based on the known spectral features of its constituent moieties (the furfuryl group and the palmitate chain) and related ester compounds. The mass spectrometry data is based on general fragmentation patterns of fatty acid esters and publicly available information.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted  $^1\text{H}$  NMR Spectral Data for **Furfuryl Palmitate** in  $\text{CDCl}_3$

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Number of Protons	Assignment
~7.40	dd	1H	H-5 (furan)
~6.40	dd	1H	H-3 (furan)
~6.35	dd	1H	H-4 (furan)
~5.10	s	2H	-O-CH <sub>2</sub> - (ester)
~2.30	t	2H	-CH <sub>2</sub> -C=O (palmitate)
~1.65	m	2H	-CH <sub>2</sub> -CH <sub>2</sub> -C=O (palmitate)
~1.25	m	24H	-(CH <sub>2</sub> ) <sub>12</sub> - (palmitate)
~0.88	t	3H	-CH <sub>3</sub> (palmitate)

Table 2: Predicted <sup>13</sup>C NMR Spectral Data for **Furfuryl Palmitate** in CDCl<sub>3</sub>

Chemical Shift ( $\delta$ , ppm)	Assignment
~173.5	C=O (ester)
~148.0	C-2 (furan, substituted)
~143.0	C-5 (furan)
~110.5	C-3 (furan)
~110.0	C-4 (furan)
~58.0	-O-CH <sub>2</sub> - (ester)
~34.0	-CH <sub>2</sub> -C=O (palmitate)
~32.0	-(CH <sub>2</sub> ) <sub>13</sub> -CH <sub>3</sub> (palmitate)
~29.0-29.7	-(CH <sub>2</sub> ) <sub>10</sub> - (palmitate)
~25.0	-CH <sub>2</sub> -CH <sub>2</sub> -C=O (palmitate)
~22.7	-CH <sub>2</sub> -CH <sub>3</sub> (palmitate)
~14.1	-CH <sub>3</sub> (palmitate)

## Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for **Furfuryl Palmitate**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3100-3000	Medium	=C-H stretch (furan)
~2925, ~2855	Strong	C-H stretch (aliphatic)
~1740	Strong	C=O stretch (ester)
~1590, ~1505	Medium-Weak	C=C stretch (furan ring)
~1465	Medium	C-H bend (aliphatic)
~1250-1100	Strong	C-O stretch (ester)
~740	Strong	=C-H out-of-plane bend (furan)

## Mass Spectrometry (MS)

Table 4: Predicted Key Mass-to-Charge Ratios (m/z) for **Furfuryl Palmitate** in GC-MS (Electron Ionization)

m/z	Relative Intensity	Assignment
336	Low	[M] <sup>+</sup> (Molecular ion)
257	Medium	[M - C <sub>5</sub> H <sub>5</sub> O] <sup>+</sup>
98	High	[C <sub>5</sub> H <sub>5</sub> O-CH <sub>2</sub> ] <sup>+</sup>
81	Very High	[C <sub>5</sub> H <sub>5</sub> O] <sup>+</sup> (Furfuryl cation)
57	High	[C <sub>4</sub> H <sub>9</sub> ] <sup>+</sup>
43	High	[C <sub>3</sub> H <sub>7</sub> ] <sup>+</sup>

## Experimental Protocols

The following are detailed methodologies for the spectroscopic characterization of **furfuryl palmitate**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
  - Dissolve approximately 10-20 mg of **furfuryl palmitate** in 0.6-0.7 mL of deuterated chloroform (CDCl<sub>3</sub>).
  - Add a small amount of tetramethylsilane (TMS) as an internal standard ( $\delta$  0.00 ppm).
  - Transfer the solution to a 5 mm NMR tube.
- <sup>1</sup>H NMR Spectroscopy:
  - Instrument: A 400 MHz or higher field NMR spectrometer.
  - Parameters:

- Pulse sequence: Standard single-pulse sequence.
- Number of scans: 16-32.
- Relaxation delay: 1-2 seconds.
- Acquisition time: 3-4 seconds.
- Spectral width: -2 to 12 ppm.
- Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectrum to the TMS signal.
- $^{13}\text{C}$  NMR Spectroscopy:
  - Instrument: A 100 MHz or higher field NMR spectrometer.
  - Parameters:
    - Pulse sequence: Proton-decoupled pulse sequence.
    - Number of scans: 1024-4096 (due to the low natural abundance of  $^{13}\text{C}$ ).
    - Relaxation delay: 2-5 seconds.
    - Acquisition time: 1-2 seconds.
    - Spectral width: 0 to 200 ppm.
  - Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the  $\text{CDCl}_3$  solvent peak ( $\delta$  77.16 ppm).

## Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation (Thin Film Method):
  - Dissolve a small amount of **furfuryl palmitate** (a few milligrams) in a volatile solvent like dichloromethane or acetone.

- Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).
- Allow the solvent to evaporate completely, leaving a thin film of the sample on the plate.
- Data Acquisition:
  - Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.
  - Parameters:
    - Scan range: 4000-400  $\text{cm}^{-1}$ .
    - Number of scans: 16-32.
    - Resolution: 4  $\text{cm}^{-1}$ .
- Procedure: Record a background spectrum of the clean, empty sample compartment. Then, place the salt plate with the sample film in the spectrometer and record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

## Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation:
  - Prepare a dilute solution of **furfuryl palmitate** (e.g., 1 mg/mL) in a suitable solvent such as hexane or ethyl acetate.
- GC-MS Analysis:
  - Instrument: A Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.
  - GC Parameters:
    - Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25  $\mu\text{m}$  film thickness).
    - Injector Temperature: 250-280 °C.

- Oven Program: Start at a suitable initial temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp up to a final temperature of 280-300 °C at a rate of 10-20 °C/min. Hold at the final temperature for 5-10 minutes.
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- MS Parameters:
  - Ionization Mode: Electron Ionization (EI) at 70 eV.
  - Mass Range: Scan from m/z 40 to 400.
  - Source Temperature: 230 °C.
  - Quadrupole Temperature: 150 °C.

## Interpretation of Spectra

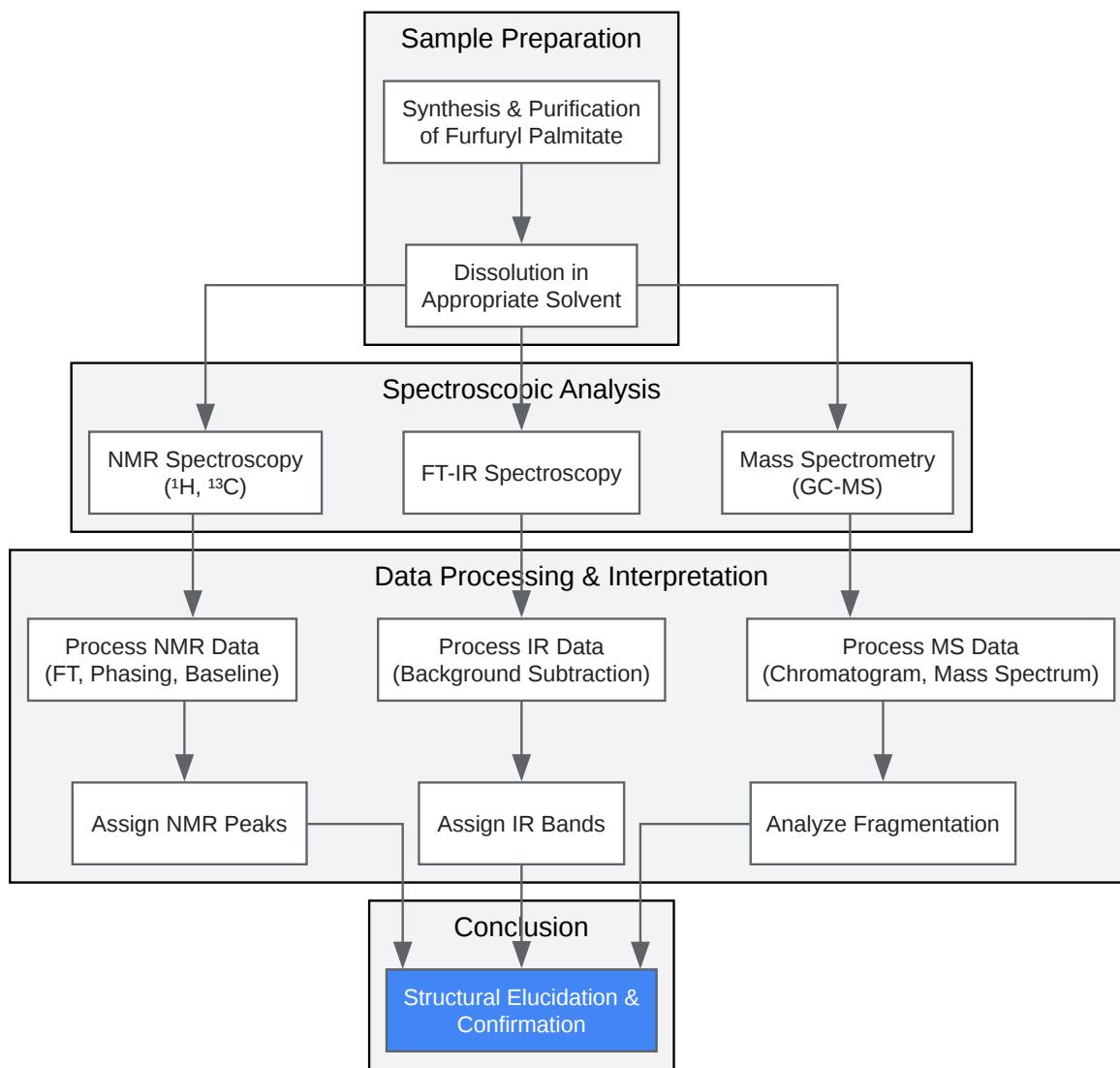
- <sup>1</sup>H NMR: The spectrum is expected to show characteristic signals for the furan ring protons in the aromatic region (downfield, ~6.3-7.4 ppm). The methylene protons of the furfuryl group adjacent to the ester oxygen will appear as a singlet around 5.1 ppm. The aliphatic chain of the palmitate moiety will show a triplet for the terminal methyl group at ~0.88 ppm, a large multiplet for the bulk of the methylene groups around 1.25 ppm, and distinct multiplets for the methylene groups alpha and beta to the carbonyl group at ~2.30 and ~1.65 ppm, respectively.
- <sup>13</sup>C NMR: The carbonyl carbon of the ester will be the most downfield signal at ~173.5 ppm. The furan ring carbons will appear in the aromatic region (~110-148 ppm). The methylene carbon of the furfuryl group will be around 58 ppm. The long aliphatic chain of the palmitate will show a series of signals in the upfield region (~14-34 ppm).
- IR: A strong absorption band around 1740 cm<sup>-1</sup> is a clear indicator of the ester carbonyl (C=O) stretch. The C-H stretching vibrations of the aliphatic chain will be prominent just below 3000 cm<sup>-1</sup>, while the C-H stretches of the furan ring will appear just above 3000 cm<sup>-1</sup>. The strong and broad band in the 1250-1100 cm<sup>-1</sup> region is characteristic of the C-O stretching of the ester group. The presence of the furan ring is further confirmed by C=C

stretching bands around  $1590\text{-}1505\text{ cm}^{-1}$  and a strong out-of-plane bending vibration around  $740\text{ cm}^{-1}$ .

- MS: Under electron ionization, **furfuryl palmitate** is expected to show a weak molecular ion peak at  $m/z$  336. The most prominent peak in the spectrum is likely to be the furfuryl cation at  $m/z$  81, formed by the cleavage of the ester bond. Another significant fragment at  $m/z$  98 corresponds to the methylene furan cation. The fragmentation of the palmitate chain will produce a series of characteristic aliphatic fragments.

## Logical Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a compound like **furfuryl palmitate**.

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Caption: Workflow for Spectroscopic Characterization.

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